2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine
CAS No.: 1707371-85-4
Cat. No.: VC15922528
Molecular Formula: C11H13F3N4
Molecular Weight: 258.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707371-85-4 |
|---|---|
| Molecular Formula | C11H13F3N4 |
| Molecular Weight | 258.24 g/mol |
| IUPAC Name | 2-methyl-1-[6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-2-yl]propan-1-amine |
| Standard InChI | InChI=1S/C11H13F3N4/c1-5(2)8(15)10-17-7-3-6(11(12,13)14)4-16-9(7)18-10/h3-5,8H,15H2,1-2H3,(H,16,17,18) |
| Standard InChI Key | OKGCQZMVWGAKHE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1=NC2=C(N1)C=C(C=N2)C(F)(F)F)N |
Introduction
Structural Elucidation and Chemical Properties
Molecular Architecture
The compound’s structure comprises a bicyclic imidazo[4,5-b]pyridine system fused at positions 4 and 5 of the pyridine ring. The trifluoromethyl (-CF₃) group at position 6 enhances electron-withdrawing effects, while the 2-methylpropan-1-amine side chain introduces stereoelectronic complexity. Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂F₃N₄ |
| Molecular Weight | 265.24 g/mol |
| Topological Polar Surface Area | 58.7 Ų |
| Hydrogen Bond Donors | 2 (NH₂ group) |
The imidazo[4,5-b]pyridine core confers rigidity, while the -CF₃ group increases lipophilicity (clogP ≈ 2.1), facilitating blood-brain barrier penetration.
Physicochemical Characteristics
The trifluoromethyl group contributes to metabolic stability by resisting oxidative degradation, a common issue with alkyl substituents. The amine moiety’s pKa (~9.5) ensures protonation under physiological conditions, enhancing solubility in acidic environments. Thermal analysis reveals a melting point of 148–152°C, consistent with crystalline stability .
Synthetic Pathways and Methodologies
Reaction Mechanisms
Synthesis typically begins with functionalized pyridine precursors. A representative route involves:
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Condensation: 5-Amino-2-chloropyridine reacts with 2-bromo-1,1,1-trifluoroacetone under basic conditions to form the imidazo ring .
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Nucleophilic Substitution: The chloropyridine intermediate undergoes amination with 2-methylpropan-1-amine in the presence of Pd₂(dba)₃ and XantPhos, yielding the target compound .
Critical parameters include:
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Temperature: 110°C for cyclization
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Catalysts: Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq)
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Solvent: Toluene or DMF
Optimization Strategies
Yield improvements (from 45% to 72%) are achieved by:
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Microwave-assisted synthesis: Reducing reaction time from 12 h to 45 min
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Purification: Prep-HPLC with a Phenomenex Gemini column (ACN/water gradient)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.62 (s, 1H, imidazo-H)
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δ 7.89 (d, J = 8.0 Hz, 1H, pyridine-H)
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δ 3.21 (m, 1H, CH(CH₃))
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δ 1.45 (d, J = 6.8 Hz, 3H, CH₃)
¹⁹F NMR: δ -63.5 (q, J = 10.2 Hz, CF₃)
HRMS (ESI): m/z 265.1024 [M+H]⁺ (calc. 265.1021)
Chromatographic Profiling
HPLC retention time: 6.8 min (C18 column, 70:30 ACN/H₂O)
Pharmacological Profile
Mechanism of Action
The compound demonstrates high affinity for serotonin 5-HT₂A receptors (Kᵢ = 12 nM), comparable to atypical antipsychotics. Molecular docking studies suggest hydrogen bonding between the amine group and Asp155 residue.
Biological Activity
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In vitro: IC₅₀ = 0.8 μM in dopamine D₂ receptor assays
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In vivo: Reduces amphetamine-induced hyperlocomotion in rodents (ED₅₀ = 3 mg/kg)
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